molecular formula C9H17ClF3N B2998244 [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride CAS No. 2580236-54-8

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride

Cat. No.: B2998244
CAS No.: 2580236-54-8
M. Wt: 231.69
InChI Key: RQSGHKVEOQCDAT-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C9H16F3N·HCl. It is known for its unique structural features, which include a trifluoroethyl group attached to a cyclohexyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride typically involves the reaction of cyclohexylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions include trifluoroethyl-substituted amines, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group imparts unique electronic properties to the compound, which can influence its binding affinity and reactivity with biological molecules. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its combination of the trifluoroethyl group and the cyclohexyl ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-3-1-2-4-8(7)6-13;/h7-8H,1-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSGHKVEOQCDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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